molecular formula C14H21N5O4 B7822994 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one

Cat. No.: B7822994
M. Wt: 323.35 g/mol
InChI Key: JPFWZGMCLBMEAU-IVZWLZJFSA-N
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Description

The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one is a purine nucleoside analog It is structurally related to guanosine, a naturally occurring nucleoside

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is derived from a suitable sugar precursor.

    Nucleophilic Substitution: The oxolane ring is then subjected to nucleophilic substitution reactions to introduce the purine base.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring cost-effectiveness and environmental sustainability. This includes optimizing reaction conditions, using efficient catalysts, and implementing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Scientific Research Applications

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer treatments.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, inhibiting their activity.

    Pathways Involved: It interferes with the replication of viral DNA, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A naturally occurring nucleoside with a similar structure.

    Acyclovir: An antiviral drug with a similar mechanism of action.

    Ribavirin: Another antiviral agent with structural similarities.

Uniqueness

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one: is unique due to its specific structural modifications, which enhance its stability and efficacy compared to similar compounds.

Properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWZGMCLBMEAU-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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